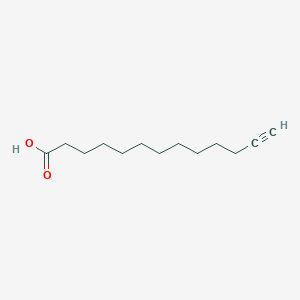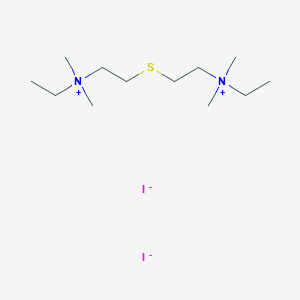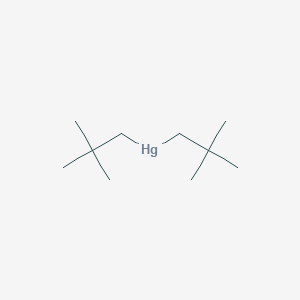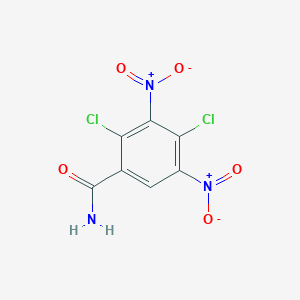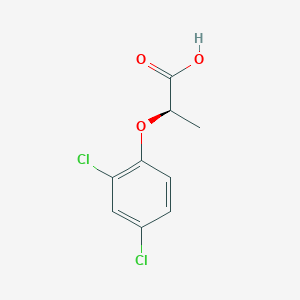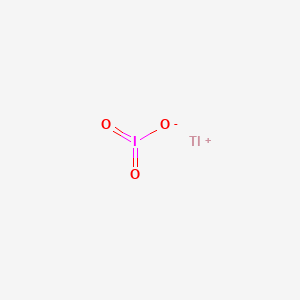
2-Methyl-5-propionylfuran
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Methyl-5-propionylfuran and related compounds often involves reactions of 2-methylfuran with acrylates or similar compounds. For example, the reaction of 2-methylfuran with methyl acrylate in the presence of Pd(OAc)2 leads to the formation of unusual compounds such as 1,1′-bis(5-methyl-2-furyl)ethane and methyl 3,3′-bis(5-methyl-2-furyl)propionate, alongside the expected aromatic substitution products. This process highlights the reactivity of 2-methylfuran and provides insight into potential pathways for synthesizing this compound (Maruyama, Fujiwara, & Taniguchi, 1981).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of this compound. The synthesis and crystal structure analysis of related furan derivatives, such as methyl 2-hydroxyimino-3-phenyl-propionate, provide valuable information on the structural aspects of furan compounds. These analyses often involve X-ray diffraction and NMR methods, which help in determining the precise molecular geometry and electronic structure of these compounds (Li, Zhen, Han, & Liu, 2009).
Chemical Reactions and Properties
This compound participates in various chemical reactions, reflecting its diverse chemical properties. The reaction mechanisms and products vary significantly, demonstrating the compound's versatility in organic synthesis. For instance, the reaction of 2-methylfuran with different reagents can lead to a variety of products, including polyesters and other complex molecules, showcasing its reactivity and potential utility in material science and organic chemistry (Jiang et al., 2014).
Physical Properties Analysis
The physical properties of this compound, such as boiling point, solubility, and stability, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including its use as a solvent or in material synthesis. Research on compounds like 2-Methyl-tetrahydrofuran (2-MeTHF) provides insights into the physical properties of furan derivatives, highlighting their potential as environmentally friendly solvents and reagents in organic synthesis (Pace et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity with various nucleophiles and electrophiles, are critical for its applications in synthetic chemistry. These properties are determined by the furan ring's electronic nature and the substituents' effects on the compound's overall reactivity. Studies on the synthesis of furan derivatives and their reactions offer valuable insights into the chemical behavior of this compound and similar molecules (Imagawa, Kurisaki, & Nishizawa*, 2004).
Aplicaciones Científicas De Investigación
Synthesis of Antioxidants and Pharmaceuticals:
- 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, synthesized from 2-methylfuran, serves as a synthetic antioxidant. This compound can be prepared with a 71% yield using 2-methylfuran and propionic anhydride, demonstrating its potential in pharmaceutical applications (Yao Xing-sheng, 2007).
- The reaction of 2-methylfuran with methyl acrylate results in unusual products like 1,1′-bis(5-methyl-2-furyl)ethane, highlighting its potential for unique pharmaceutical syntheses (Maruyama et al., 1981).
Environmental and Analytical Chemistry:
- Hydrothermolysis of 2-propionylfuran can lead to the formation of hydroxylated benzenes, which are useful in environmental chemistry (Luijkx et al., 1994).
- 2-Methyl-5-propionylfuran can be determined in heat-processed foods using static headspace gas chromatography and mass spectrometry, highlighting its relevance in food safety and analytical chemistry (Shen et al., 2016).
Biomass Conversion and Renewable Resources:
- 2-Methyltetrahydrofuran (2-MeTHF), derived from furfural or levulinic acid, is a promising alternative solvent in environmentally benign synthesis strategies, indicating the potential of 2-methylfuran derivatives in sustainable chemistry (Pace et al., 2012).
- Catalytic transfer hydrogenation/hydrogenolysis of furfural and 5-hydroxymethylfurfural to 2-methylfuran and 2,5-dimethylfuran highlights the role of 2-methylfuran derivatives in biomass conversion processes (Scholz et al., 2014).
Organic Synthesis:
- Methyl 2-Furoate is an alternative reagent to furan for palladium-catalyzed direct arylation, suggesting the usefulness of 2-methylfuran derivatives in organic synthesis (Fu & Doucet, 2011).
Safety and Hazards
2-Methyl-5-propionylfuran is harmful if swallowed . It causes skin irritation and serious eye irritation . Avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
2-Methyl-5-propionylfuran, also known as 1-(5-methylfuran-2-yl)propan-1-one, is a member of the class of furans . It is primarily used as a flavoring agent . The compound’s primary targets are taste and odor receptors, where it enhances the overall sensory experience .
Mode of Action
The compound interacts with taste and odor receptors, contributing to the flavor and aroma of various food products and beverages . It is used to add a sweet, caramel-like note to these items .
Pharmacokinetics
It is known that the compound is soluble in organic solvents but insoluble in water
Result of Action
The primary result of the action of this compound is the enhancement of flavor and aroma in food products and beverages . On a molecular level, this involves the activation of taste and odor receptors. On a cellular level, it can lead to signal transduction pathways being activated, resulting in the perception of taste and smell.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that it may be more effective in fat-rich environments due to its solubility in organic solvents . Furthermore, storage conditions can impact its stability, with recommendations for storage in a cool, dry place, away from direct sunlight .
Propiedades
IUPAC Name |
1-(5-methylfuran-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-3-7(9)8-5-4-6(2)10-8/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLPZYAVKVFXEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147458 | |
| Record name | 1-(5-Methyl-2-furyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10599-69-6 | |
| Record name | 1-(5-Methyl-2-furanyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10599-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-propionylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010599696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(5-Methyl-2-furyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-methyl-2-furyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2-PROPIONYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D7CA3BYK9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-methyl-5-propionylfuran being identified in Nigerian bee propolis?
A1: The study by [Afolayan et al. (2022)] [] marks the first investigation into the volatile components of Nigerian bee propolis. The identification of this compound, alongside other compounds, contributes to a broader understanding of the chemical diversity present in this natural product. While the study doesn't delve into the specific properties or activities of this compound, its presence adds to the complexity of the volatile oil profile, which demonstrably exhibits various biological activities. Further research is needed to elucidate the specific role and potential of this compound within this matrix.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)
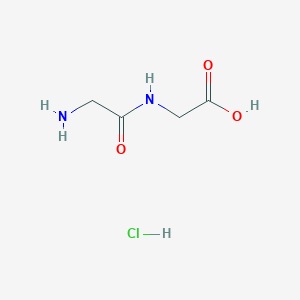
![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)
